(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid
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Overview
Description
(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid is a chemical compound with a molecular formula of C9H14N2O4 It is a derivative of imidazolidine, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable diamine with a diacid or its derivative. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The acetic acid moiety can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid or hydrochloric acid facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of esters or amides.
Scientific Research Applications
(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
- (2,5-Dioxo-1-methyl-imidazolidin-4-yl)-acetic acid
- (2,5-Dioxo-1-ethyl-imidazolidin-4-yl)-acetic acid
- (2,5-Dioxo-1-butyl-imidazolidin-4-yl)-acetic acid
Comparison:
- Structural Differences: The primary difference lies in the alkyl group attached to the imidazolidine ring. This variation can influence the compound’s physical and chemical properties.
- Unique Properties: (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid may exhibit unique reactivity and biological activity compared to its analogs, making it a compound of particular interest in research and industrial applications.
Properties
IUPAC Name |
2-(2,5-dioxo-1-propylimidazolidin-4-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-2-3-10-7(13)5(4-6(11)12)9-8(10)14/h5H,2-4H2,1H3,(H,9,14)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKIRIZAUWWJEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(NC1=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424575 |
Source
|
Record name | (2,5-Dioxo-1-propylimidazolidin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1008961-08-7 |
Source
|
Record name | (2,5-Dioxo-1-propylimidazolidin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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